molecular formula C13H17NO3 B10976058 N-(2-methoxy-5-methylphenyl)oxolane-2-carboxamide

N-(2-methoxy-5-methylphenyl)oxolane-2-carboxamide

Cat. No.: B10976058
M. Wt: 235.28 g/mol
InChI Key: MFKOLTMRWOPOMZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C13H17NO3. It is known for its unique chemical structure, which includes a methoxy group, a methyl group, and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 2-methoxy-5-methylphenylamine with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-methylphenyl)oxolane-2-carboxamide is unique due to its specific combination of functional groups and its oxolane ring structure.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C13H17NO3/c1-9-5-6-11(16-2)10(8-9)14-13(15)12-4-3-7-17-12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

MFKOLTMRWOPOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCCO2

Origin of Product

United States

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